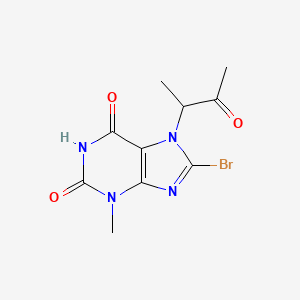
8-Bromo-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione is a chemical compound with the molecular formula C10H9BrN4O2. It is a derivative of purine, a heterocyclic aromatic organic compound. This compound is known for its applications in biochemical research and pharmaceutical development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
8-Bromo-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione can be synthesized through the reaction of xanthine with bromoacetic acid butynyl ester. The reaction typically involves the following steps:
Starting Materials: Xanthine and bromoacetic acid butynyl ester.
Reaction Conditions: The reaction is carried out in an organic solvent such as chloroform or dichloromethane, under reflux conditions.
Purification: The product is purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Using large reactors to carry out the reaction under controlled temperature and pressure.
Purification: Employing industrial-scale purification methods such as distillation, crystallization, and chromatography.
Quality Control: Ensuring the purity and quality of the final product through rigorous testing and analysis.
Análisis De Reacciones Químicas
Types of Reactions
8-Bromo-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state.
Condensation Reactions: It can participate in condensation reactions with other compounds to form larger molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are used.
Condensation Reactions: Catalysts such as acids or bases are used to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
8-Bromo-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used to study the interactions of purine derivatives with biological molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting adenosine receptors.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 8-Bromo-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione involves its interaction with specific molecular targets, such as adenosine receptors. The compound acts as a selective antagonist, blocking the action of adenosine and modulating various physiological processes. The pathways involved include signal transduction pathways that regulate cellular responses to external stimuli.
Comparación Con Compuestos Similares
Similar Compounds
- 8-Bromo-7-(2-butynyl)-3-methylxanthine
- 8-Bromo-7-but-2-yn-1-yl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
8-Bromo-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively interact with adenosine receptors makes it valuable in pharmaceutical research and development.
Propiedades
IUPAC Name |
8-bromo-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN4O3/c1-4(5(2)16)15-6-7(12-9(15)11)14(3)10(18)13-8(6)17/h4H,1-3H3,(H,13,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSPOEAZYCDBKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)N1C2=C(N=C1Br)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-Methoxy-5-(3-nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2643367.png)

![3-(4-ethoxyphenyl)-6,8-difluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2643369.png)
![N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2,3-dimethoxybenzamide](/img/structure/B2643370.png)
![1-(4-chlorobenzyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2643375.png)
![2-(Hydroxymethyl)-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B2643377.png)
![(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2643378.png)
![ethyl 7-benzyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2643379.png)

![(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetic acid](/img/structure/B2643382.png)



![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[6-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide](/img/structure/B2643389.png)
